molecular formula C10H13F3N2O B13277635 2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine

2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine

Cat. No.: B13277635
M. Wt: 234.22 g/mol
InChI Key: CVBRJRMBDGNXJX-UHFFFAOYSA-N
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Description

2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propan-2-amine moiety. The presence of the trifluoromethyl group imparts significant chemical stability and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group and the amine moiety can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(Trifluoromethyl)thio]-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]pyrrole
  • 5-Trifluoromethyl-1,2,4-Triazoles

Uniqueness

2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine stands out due to its unique combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H13F3N2O

Molecular Weight

234.22 g/mol

IUPAC Name

2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-amine

InChI

InChI=1S/C10H13F3N2O/c1-9(2,14)6-16-8-4-3-7(5-15-8)10(11,12)13/h3-5H,6,14H2,1-2H3

InChI Key

CVBRJRMBDGNXJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=NC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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